

# Comparative Analysis of Vilobelimab and INF904 in Hidradenitis Suppurativa

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This guide provides a detailed comparative analysis of two investigational drugs, **Vilobelimab** and INF904, for the treatment of hidradenitis suppurativa (HS). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the mechanisms of action, clinical efficacy, and experimental protocols based on available data.

# Introduction to Hidradenitis Suppurativa and the Role of the Complement System

Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by recurrent, painful nodules, abscesses, and draining tunnels, predominantly in intertriginous skin areas. The pathogenesis of HS is complex and involves a dysregulated immune response. A key pathway implicated in the inflammatory cascade of HS is the complement system, specifically the C5a/C5aR axis. Complement component 5a (C5a) is a potent pro-inflammatory mediator that, upon binding to its receptor (C5aR), triggers the recruitment and activation of neutrophils and other immune cells, leading to chronic inflammation and tissue damage. Both **Vilobelimab** and INF904 are novel therapeutics that target this C5a/C5aR signaling pathway, offering a promising targeted approach for the management of HS.

### **Mechanism of Action**

**Vilobelimab** and INF904 both modulate the C5a/C5aR pathway, but through distinct mechanisms. **Vilobelimab** is a monoclonal antibody that directly binds to and neutralizes



circulating C5a, while INF904 is a small molecule that antagonizes the C5a receptor.

**Vilobelimab** is a first-in-class monoclonal anti-human complement factor C5a antibody.[1][2] It highly and effectively blocks the biological activity of C5a by binding to it directly.[1][2] This action prevents C5a from interacting with its receptor, thereby inhibiting the downstream inflammatory cascade.[3] An important feature of **Vilobelimab**'s mechanism is its high selectivity for C5a, which leaves the formation of the membrane attack complex (C5b-9) intact, an essential component of the innate immune system's defense against pathogens.[1][2][4]

INF904 is an orally administered, small-molecule inhibitor of the C5a receptor (C5aR1).[5][6][7] [8] It binds to an allosteric site on C5aR1, antagonizing the binding of C5a and blocking the induction of neutrophil activation.[6] As a small molecule, INF904 is designed for efficient tissue penetration and offers the convenience of oral dosing.[5] Preclinical and Phase 1 studies have shown that INF904 can achieve over 90% blockade of C5a-induced neutrophil activation.[6][7]

Caption: C5a/C5aR Signaling Pathway and Drug Targets.

### **Clinical Development and Efficacy**

Both **Vilobelimab** and INF904 have demonstrated promising results in clinical trials for hidradenitis suppurativa.

### **Vilobelimab**

**Vilobelimab** has been evaluated in the SHINE study, a Phase 2b clinical trial.[3] While the study did not meet its primary endpoint of Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16, potentially due to a high placebo response, post-hoc analyses revealed statistically significant improvements in key disease manifestations, particularly draining tunnels.[3][10][11] Following these results, a Phase 3 clinical program for **Vilobelimab** in HS patients with active draining tunnels was initiated.[2][4]

Table 1: Summary of Vilobelimab Efficacy Data (SHINE Phase 2b Study)



Efficacy Endpoint	Vilobelimab (1200 mg)	Placebo	Study Details
Reduction in Draining Tunnels (dT)	-63.2%[12][13]	-18.0%[12]	Post-hoc analysis at 16 weeks.
Complete Resolution of dT (dT100)	40.9%[12][13]	13.0%[12][13]	3.1x relative responder improvement.[12][13]
Reduction in Total Lesion Count (ANdT)	-50.41%[14]	-25.34%[14]	Post-hoc analysis at 16 weeks.
Reduction in IHS4 Score	31.6% reduction[3]	N/A	Post-hoc analysis at 16 weeks.
Modified HiSCR (m- HiSCR) Response	54.5%[14]	26.1%[14]	Post-hoc analysis at 16 weeks in patients with at least one dT at baseline.

ANdT: Abscesses, Nodules, and Draining Tunnels; IHS4: International Hidradenitis Suppurativa Score 4.

### **INF904**

INF904 has shown early signs of efficacy in a Phase 2a clinical trial.[5] The open-label study demonstrated rapid and meaningful reductions in inflammatory lesions.[5][7][15]

Table 2: Summary of INF904 Efficacy Data (Phase 2a Study)



Efficacy Endpoint	60 mg BID	90 mg BID	120 mg BID	All Doses Combined	Study Details
Mean Abscess & Nodule (AN) Reduction	-4.2[15]	-3.6[15]	-8.1[5][15]	-5.1[15]	At week 4.
HiSCR50 at Week 4	20%[15]	27%[15]	38%[15]	28%[15]	-
HiSCR50 at Week 8	25%[15]	44%[15]	63%[5][15]	44%[5][15]	4 weeks post- treatment.
Pain Reduction (NRS30)	60%[15]	64%[15]	75%[15]	66%[15]	At week 4.
DLQI Improvement	-5.0[15]	-2.9[15]	-10.1[15]	-5.6[15]	At week 4.

BID: Twice daily; HiSCR50: Hidradenitis Suppurativa Clinical Response with at least a 50% reduction; NRS30: At least a 30% reduction in the Numeric Rating Scale for pain; DLQI: Dermatology Life Quality Index.

# Experimental Protocols Vilobelimab (SHINE Study)

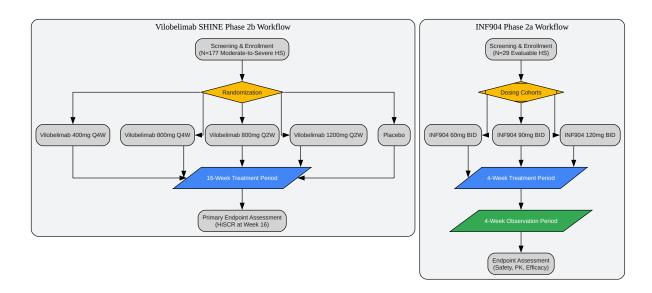
The SHINE study was a prospective, randomized, double-blind, placebo-controlled, multicenter Phase 2b trial that enrolled 177 patients with moderate to severe HS.[3][11][14][16] Patients were randomized into five treatment arms: four different doses of **Vilobelimab** (400mg Q4W, 800mg Q4W, 800mg Q2W, 1200mg Q2W) and a placebo group.[14] The primary endpoint was the proportion of patients achieving HiSCR at week 16.[10][11]

## INF904 (Phase 2a Study)

The Phase 2a trial of INF904 was an open-label, multi-center basket study that included patients with HS.[5][7][9] The HS cohort consisted of 29 evaluable patients across three dosing



arms: 60 mg, 90 mg, and 120 mg twice daily (BID) for a 4-week treatment period, followed by a 4-week observation period.[5][9][15] The primary endpoints were safety and pharmacokinetics, with efficacy as an exploratory endpoint.[5][7]



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